1,3,5-Trifluorobenzene

Catalog No.
S571788
CAS No.
372-38-3
M.F
C6H3F3
M. Wt
132.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluorobenzene

CAS Number

372-38-3

Product Name

1,3,5-Trifluorobenzene

IUPAC Name

1,3,5-trifluorobenzene

Molecular Formula

C6H3F3

Molecular Weight

132.08 g/mol

InChI

InChI=1S/C6H3F3/c7-4-1-5(8)3-6(9)2-4/h1-3H

InChI Key

JXUKFFRPLNTYIV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)F

Synonyms

1,3,5-trifluorobenzene

Canonical SMILES

C1=C(C=C(C=C1F)F)F

1,3,5-Trifluorobenzene is a fluorinated aromatic compound with the molecular formula C₆H₃F₃ and a molecular weight of 132.0832 g/mol. It is also known as sym-trifluorobenzene. The compound features three fluorine atoms substituted at the 1, 3, and 5 positions of the benzene ring, which significantly alters its chemical properties compared to non-fluorinated benzene derivatives . The presence of fluorine atoms enhances the compound's thermal stability and reactivity, making it an important intermediate in various chemical syntheses.

  • Rotational Raman Spectroscopy

    This technique probes the rotational motion of molecules. A study by Schlupf et al. used high-resolution Raman spectroscopy with a single-mode argon laser to investigate the rotational spectra of 1,3,5-Trifluorobenzene. This research provided insights into the molecule's rotational constants and structure [].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides information about the atomic environment experienced by different nuclei within a molecule. Yim and Gilson analyzed the proton and fluorine magnetic resonance spectra of 1,3,5-Trifluorobenzene dissolved in a nematic liquid crystal. This study aimed to understand the interaction between the molecule and the liquid crystal environment.

Typical of aromatic compounds:

  • Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, although the presence of electronegative fluorine atoms makes it less reactive than unsubstituted benzene.
  • Dehalogenation: It can be synthesized through dehalogenation processes involving trichlorotrifluorobenzenes. This reaction can occur under catalytic conditions using palladium catalysts in both gas and liquid phases .
  • Thermal Reactions: 1,3,5-Trifluorobenzene exhibits high thermal stability and can be used as an electrolyte additive in lithium-ion batteries, where it forms a solid electrolyte interface that improves battery performance .

Several methods exist for synthesizing 1,3,5-trifluorobenzene:

  • Catalytic Dehalogenation: This method involves the reduction of trichlorotrifluorobenzenes using hydrogen in the presence of a palladium catalyst. The reaction typically occurs at elevated temperatures (80–90°C) and results in the formation of trifluorobenzenes .
  • Electrophilic Fluorination: Another approach is through electrophilic fluorination of benzene derivatives or through selective substitution reactions involving fluorinating agents .
  • Direct Fluorination: Direct fluorination methods can also be employed but may require stringent conditions due to the reactivity of fluorine gas.

1,3,5-Trifluorobenzene has several applications across various fields:

  • Electrolyte Additive: It is used as an additive in lithium-ion batteries to enhance thermal stability and improve charge-discharge characteristics .
  • Intermediate in Synthesis: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals .
  • Solvent: Due to its unique properties, it can also be used as a solvent in organic reactions.

Studies on interaction mechanisms involving 1,3,5-trifluorobenzene focus on its behavior with other chemical species. For example:

  • Charge Transfer Complexes: It has been shown to form charge transfer complexes with various cations and other electron-deficient species .
  • Solvent Effects: Its use as a solvent in different

Several compounds share structural similarities with 1,3,5-trifluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TrifluoromethylbenzeneC₇H₅F₃Contains one trifluoromethyl group at any position on the benzene ring.
1,2,4-TrifluorobenzeneC₆H₃F₃Different substitution pattern (ortho vs. para).
DifluorobenzeneC₆H₄F₂Two fluorine atoms leading to different reactivity patterns.

The uniqueness of 1,3,5-trifluorobenzene lies in its symmetrical arrangement of fluorine atoms and its resultant physical and chemical properties that differ from those of other trifluoro-substituted benzenes. Its distinct thermal stability and ability to form stable interfaces make it particularly valuable in battery technology compared to its analogs.

XLogP3

2.2

Boiling Point

75.5 °C

Melting Point

-5.5 °C

UNII

BN94C411F8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

103.73 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

372-38-3

Wikipedia

1,3,5-trifluorobenzene

Dates

Modify: 2023-08-15

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